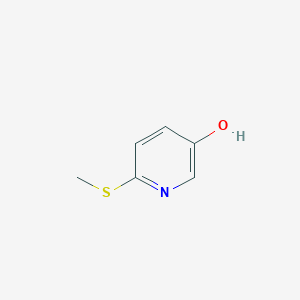

6-(Methylthio)pyridin-3-OL

Description

Overview of Pyridine (B92270) Ring Chemistry in Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in organic chemistry. openaccessjournals.comcymitquimica.com Its unique chemical properties, including basicity, aromaticity, and ability to form hydrogen bonds, make it a crucial component in numerous applications. openaccessjournals.comrsc.org Historically isolated from coal tar, pyridine and its derivatives are now central to the synthesis of a vast array of compounds. rsc.orgacsgcipr.org

In research, the pyridine scaffold is exceptionally prominent, particularly in medicinal chemistry and agrochemicals. rsc.orgacsgcipr.org It is a "privileged scaffold," meaning it is a core component in thousands of existing drug molecules and is frequently incorporated into new drug candidates. rsc.org The presence of the nitrogen atom influences the molecule's electronic properties, stability, and pharmacological profile. openaccessjournals.comajrconline.org Researchers often utilize pre-formed pyridine rings, sourced from bulk chemical manufacturers, and then modify them through functionalization reactions to create more complex and targeted molecules. acsgcipr.org This approach highlights the ring's role as a versatile building block for developing compounds with diverse biological activities. openaccessjournals.comajrconline.org

Academic Context of Substituted Pyridinols

Pyridinols, which are pyridine rings substituted with one or more hydroxyl (-OH) groups, represent a significant subclass of pyridine derivatives. The position and nature of substituents on the pyridinol ring can dramatically alter the compound's chemical and physical properties. wisdomlib.org Substituted pyridinols are a subject of intense academic study due to their potential applications, which arise from the interplay between the hydroxyl group and the pyridine ring.

3-Pyridinols, in particular, have garnered considerable attention in the field of antioxidant research. beilstein-journals.orgd-nb.info Studies have shown that these compounds can act as potent radical-trapping antioxidants. d-nb.inforesearchgate.net Compared to similarly substituted phenols, 3-pyridinols and related 5-pyrimidinols can exhibit stronger O-H bonds while maintaining high reactivity towards peroxyl radicals. beilstein-journals.orgd-nb.info This unique characteristic makes them ideal candidates for use in synergistic co-antioxidant systems, where they can trap radicals and be regenerated by less reactive antioxidants. beilstein-journals.orgresearchgate.net The reactivity of these compounds can be predictably tuned by adding electron-donating groups to the ring structure. beilstein-journals.orgd-nb.info

Specific Research Importance of Thioether-Containing Pyridinols

The incorporation of a thioether (-S-) linkage into a pyridinol structure introduces another layer of chemical functionality and potential for specific applications. Thioethers are a critical class of organosulfur compounds found in numerous pharmaceuticals, agrochemicals, and functional materials. mdpi.comchemrevlett.com Over 30 drugs approved by the FDA contain a thioether motif. chemrevlett.com

The thioether group is not only a component of many bioactive molecules but also serves as a reactive site for further chemical derivatization, such as oxidation to sulfoxides and sulfones. mdpi.com This versatility is exploited in the design of new insecticides and other agrochemicals. mdpi.com In a biological context, the thioether side chain of the amino acid methionine plays a crucial role as a ligand for copper ions in cellular trafficking proteins, highlighting the importance of thioether-copper chemistry in biological systems. nih.gov

The compound 6-(Methylthio)pyridin-3-OL, which features both a 3-pyridinol core and a methylthio group, is classified as a heterocyclic building block. bldpharm.com Its structure suggests potential as an intermediate in the synthesis of more complex molecules for medicinal chemistry and materials science research. The combination of the proven radical-scavenging potential of the 3-pyridinol scaffold and the versatile reactivity of the thioether group makes thioether-containing pyridinols like this compound compelling targets for synthetic and applied chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table summarizes the key identifiers and properties of the featured compound.

| Property | Value | Source(s) |

| IUPAC Name | 6-(methylsulfanyl)-3-pyridinol | sigmaaldrich.com |

| CAS Number | 859538-78-6 | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₆H₇NOS | bldpharm.comsigmaaldrich.com |

| Molecular Weight | 141.19 g/mol | bldpharm.comsigmaaldrich.com |

| InChI Key | QPZAOKNWLYGWBF-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | OC1=CC=C(SC)N=C1 | bldpharm.com |

| Purity | 98% | sigmaaldrich.com |

| Classification | Heterocyclic Building Block | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-9-6-3-2-5(8)4-7-6/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZAOKNWLYGWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311119 | |

| Record name | 6-(Methylthio)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859538-78-6 | |

| Record name | 6-(Methylthio)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859538-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methylthio Pyridin 3 Ol

Direct Synthetic Routes to 6-(Methylthio)pyridin-3-OL

Direct synthetic routes to this compound are not extensively documented in publicly available research. However, analogous syntheses for similar compounds, such as 5-Methyl-6-(methylthio)pyridin-3-ol, suggest potential pathways. A common approach for related compounds involves the reaction of a substituted 3-hydroxypyridine (B118123) with a methylthiol source in the presence of a suitable catalyst. evitachem.com This type of reaction typically requires carefully controlled conditions to ensure optimal yield and purity. evitachem.com Another potential direct method could be the conversion of 6-(methylthio)pyridin-3-amine (B1599708) through a diazotization reaction followed by hydrolysis. For a related compound, this involves using sulfuric acid and sodium nitrite, followed by treatment with sodium hydroxide. evitachem.com

Synthesis via Precursor Modification and Functional Group Interconversion

A prevalent strategy for the synthesis of substituted pyridines involves the modification of pre-existing pyridine (B92270) rings. This allows for the introduction of desired functional groups at specific positions.

Approaches from Halogenated Pyridinols

The synthesis of this compound can be envisioned starting from a halogenated pyridinol precursor, such as 6-chloro- or 6-bromopyridin-3-ol. The halogen atom at the 6-position serves as a good leaving group for nucleophilic aromatic substitution (SNAr). The reaction would involve the displacement of the halide by a methylthiolate nucleophile. This is a common strategy for introducing sulfur-based functional groups onto heterocyclic rings.

A general representation of this approach is the reaction of a halogenated pyridinol with sodium methanethiolate (B1210775) (NaSMe). The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C-6 position.

| Starting Material | Reagent | Product | Reference |

| 6-Halopyridin-3-ol | Sodium Methanethiolate | This compound | Inferred from nih.govmdpi.com |

Strategies Involving Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates in pyridine chemistry, as the N-oxide group can activate the pyridine ring for various transformations. For the synthesis of this compound, one could start with 3-hydroxypyridine N-oxide. The N-oxide can facilitate nucleophilic substitution at the C-2 and C-6 positions. While direct thiolation at the 6-position might be challenging, a multi-step sequence could be employed. For instance, the N-oxide can be first halogenated at the 6-position, followed by a nucleophilic substitution with a methylthiolate source.

Alternatively, some synthetic routes for other substituted pyridines involve the oxidation of a substituted pyridine to the corresponding N-oxide, followed by further functionalization and subsequent deoxygenation of the N-oxide. ics.ir

Derivations from Alternative Pyridine Substituents

The synthesis of this compound could also be achieved from pyridines bearing other substituents at the 6-position that can be converted into a methylthio group. For example, a 6-mercaptopyridin-3-ol could be methylated using a suitable methylating agent like methyl iodide. The precursor, 6-mercaptopydridin-3-ol, could potentially be synthesized from 6-aminopyridin-3-ol via the Leuckart thiophenol synthesis or a related method.

Another potential precursor is a 6-thiocyanatopyridin-3-ol. The thiocyanate (B1210189) group can be reduced and then methylated to afford the desired methylthio ether.

Strategies for Methylthio Group Introduction on Pyridine Scaffolds

The introduction of a methylthio group is a key step in the synthesis of this compound. Several methods are available for this transformation, with nucleophilic substitution being the most prominent.

Nucleophilic Substitution Reactions with Thiolates

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing the methylthio group onto a pyridine ring, particularly when a good leaving group, such as a halogen, is present at an activated position (ortho or para to the ring nitrogen). The reaction of a 6-halopyridin-3-ol with sodium methanethiolate (NaSMe) is a prime example of this strategy. nih.govmdpi.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

A study on the synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives demonstrated the successful nucleophilic substitution of a chloro group with thiomethoxide. nih.gov This supports the feasibility of a similar reaction on a 6-chloropyridin-3-ol scaffold.

Thiomethylation via Lewis Acid Catalysis

The introduction of a methylthio group onto a pyridine ring can be effectively achieved through Lewis acid catalysis, which activates the pyridine ring towards nucleophilic attack. The pyridine nitrogen can compete for coordination with the Lewis acid, which deactivates the catalyst and makes the pyridine more electron-deficient, particularly at the C2 and C4 positions. researchgate.net A notable reagent in this context is BF₃·SMe₂, which serves a dual function as both a thiomethyl source and a Lewis acidic activator. researchgate.net This approach provides a straightforward, solvent-free method for the thiomethylation of various electron-deficient heterocycles. researchgate.net The use of such reagents is advantageous as it avoids the handling of toxic and malodorous sulfur compounds like methanethiol (B179389). diva-portal.org

In this methodology, the Lewis acid coordinates to the pyridine nitrogen, enhancing the electrophilicity of the ring and facilitating nucleophilic aromatic substitution (SNAr). Research has demonstrated that BF₃·SMe₂ can be leveraged for the nucleophilic thiomethylation of electron-deficient haloarenes. diva-portal.org This method represents a significant advancement, offering a convenient, base-free, and solvent-free process that only requires the addition of a single reagent. diva-portal.org

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-sulfur bonds and represent a powerful and versatile strategy for synthesizing aryl thioethers like this compound. nih.govthieme-connect.com These methods typically involve the coupling of an aryl halide or pseudohalide with a thiol or a thiol surrogate. nih.govthieme-connect.de The general catalytic cycle is understood to proceed through oxidative addition, ligand exchange, and reductive elimination. thieme-connect.de

A variety of palladium catalysts and ligands have been developed to optimize this transformation. While early methods often required harsh conditions, recent advancements have focused on milder reaction conditions to improve functional group tolerance. thieme-connect.de Bidentate phosphine (B1218219) ligands, such as Xantphos, are frequently used as they are believed to enhance the stability and reactivity of the catalytic system under forcing conditions by being less susceptible to displacement by thiolates. thieme-connect.de However, research has also shown that monophosphine ligands can lead to more effective catalysis in some cases. nih.gov

The development of robust C-S coupling processes is critical for pharmaceutical synthesis. For instance, challenges can arise from substrates containing additional functional groups, such as the hydroxyl group in the target molecule, which can chelate with the metal center. acs.org In one study, the formation of an inactive palladium(II) complex with 2-mercaptoethanol (B42355) highlighted the need for careful optimization of reaction conditions, such as the pre-formation of the oxidative addition complex before introducing the thiol. acs.org The choice of the halide (e.g., switching from an aryl chloride to a bromide) can also expand the range of competent catalysts and allow for lower catalyst loadings. acs.org

| Catalyst System (Palladium Source / Ligand) | Substrates | Sulfur Source | Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / tBuXPhos or tBuBrettPhos | Aryl (pseudo)halides | Thiols | Room Temperature, Soluble Base (e.g., LHMDS) | Monophosphine ligands enable catalysis at room temperature, avoiding high temperatures. | nih.gov |

| Pd₂dba₃ / Xantphos | Aryl Bromide | 2-Mercaptoethanol | >75 °C, Base | Effective for challenging substrates with hydroxyl groups; catalyst activation prior to thiol addition minimizes deactivation. | acs.org |

| Pd-PEPPSI-IPent | Iodobenzene | Thiophenol | Ball-milling, K₂CO₃, 3 hrs | An operationally simple, solvent-free mechanochemical method. | ucl.ac.uk |

| Pd(OAc)₂ / CyPFtBu (Josiphos ligand) | Aryl chlorides, bromides, iodides, triflates | Aromatic and Aliphatic Thiols | NaOtBu | Highly efficient system with very low catalyst loading (0.001–2 mol%). | thieme-connect.de |

| Pd nanoparticles on MgO | Alcohols, Thiols | Thiol | 180 °C | Heterogeneous catalyst for one-pot synthesis via a "borrowing hydrogen" method. | csic.es |

Thioether Formation from Sulfur-Containing Precursors

The synthesis of thioethers can also be accomplished using starting materials that already incorporate a sulfur atom. These methods provide alternative pathways that can circumvent the use of volatile and odorous thiols. One such strategy involves the use of xanthates (ROCS₂K) as thiol-free sulfurizing and alkylating reagents. mdpi.com This approach allows for the synthesis of dialkyl or alkyl aryl thioethers under transition-metal-free and base-free conditions, proceeding through a xanthate intermediate. mdpi.com

Another approach involves the direct use of elemental sulfur. A stepwise, one-pot synthesis has been developed where acrylamides react with elemental sulfur and a base, followed by reduction with a phosphine like PBu₃, to generate aliphatic thiols in situ. rsc.org These thiols can then be subjected to alkylation or SNAr reactions to form the corresponding thioethers. rsc.org For instance, a thiol generated in this manner was successfully reacted with 2-chloro-5-nitropyridine (B43025) to yield the thioether. rsc.org The biosynthesis of sulfur-containing molecules like biotin (B1667282) also provides insight, where enzymes catalyze the insertion of a sulfur atom to form a thioether ring between unreactive carbon atoms. nih.gov

Methodologies for Hydroxyl Group Installation and Manipulation on Pyridines

The installation of a hydroxyl group at the 3-position of a pyridine ring is a key transformation for the synthesis of this compound. A highly effective and regioselective modern method involves the photochemical valence isomerization of pyridine N-oxides. acs.org In this process, irradiation of a pyridine N-oxide at 254 nm in the presence of acetic acid leads to the formation of the C3-hydroxy pyridine derivative in moderate to good yields. acs.org This method has proven robust and can be applied in the late-stage functionalization of complex, biologically active molecules. acs.org The resulting hydroxyl group is versatile and can be further derivatized, for example, by conversion to a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions. acs.org

Other classical and modern methods for assembling the hydroxypyridine core have also been reported. These include the Mn(III)-mediated divergent synthesis from vinyl azides and cyclopropanols, which can yield substituted pyridines. acs.org Simpler protocols involve the reaction of allylamine (B125299) with an α-bromo ketone followed by N-dealkylation to produce 3-hydroxy-4,5-disubstituted pyridines. rsc.org The reactivity of the hydroxyl group is also a critical consideration. Studies on pyridinols show they are ambident nucleophiles, capable of reacting at either the oxygen or the ring nitrogen, depending on the specific substrate and reaction conditions. researchgate.net This dual reactivity must be managed, often through the use of protecting groups, during multi-step syntheses.

Catalytic Systems and Reaction Conditions in this compound Synthesis Research

The synthesis of substituted pyridines like this compound relies heavily on a diverse range of catalytic systems and reaction conditions, with a growing emphasis on efficiency and sustainability.

Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysis play vital roles in the synthetic routes. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is exemplified by the numerous soluble palladium-phosphine complexes used in C-S cross-coupling reactions. nih.govthieme-connect.de These systems offer high activity and selectivity but can pose challenges in catalyst separation and recycling. Ruthenium complexes have also been explored as homogeneous catalysts for reactions like transfer hydrogenation. acs.org

Heterogeneous catalysis, involving a catalyst in a different phase, offers significant advantages in terms of catalyst recovery and reuse. Examples include palladium nanoparticles supported on magnesium oxide (Pd/MgO), which have been shown to catalyze the one-pot synthesis of thioethers from alcohols and thiols via a "borrowing hydrogen" methodology. csic.es Amorphous solid acid catalysts, such as silica-alumina, represent another class of heterogeneous catalysts. d-nb.info These metal-free systems can effectively promote the synthesis of thioethers from alcohols and thiols, often under solvent-free conditions, with the catalyst being easily separable by filtration. d-nb.infobeilstein-journals.org

| Catalyst Type | Example Catalyst | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Homogeneous | Pd(OAc)₂ / Phosphine Ligand | C-S Cross-Coupling | High activity and selectivity; catalyst soluble in reaction medium. | nih.govthieme-connect.de |

| Homogeneous | Ruthenium-SNS Pincer Complex | Transfer Hydrogenation | Active for ketone reduction; reactivity influenced by co-ligands. | acs.org |

| Heterogeneous | Pd nanoparticles on MgO | Thioether Synthesis (Borrowing Hydrogen) | Solid catalyst, enables one-pot reaction from alcohols and thiols. | csic.es |

| Heterogeneous | Silica-Alumina (SiAl 0.6) | Thioether Synthesis (from Alcohol/Thiol) | Metal-free solid acid; effective under solvent-free conditions; easily recyclable. | d-nb.info |

| Heterogeneous | Wells-Dawson Heteropolyacid | Hantzsch-like Pyridine Synthesis | Recyclable solid acid catalyst for multicomponent reactions under solvent-free conditions. | conicet.gov.ar |

Solvent-Free and Microwave-Assisted Syntheses

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have gained prominence. Solvent-free reactions reduce waste and can sometimes enhance reaction rates and yields. The Hantzsch-like synthesis of functionalized pyridines has been achieved using a recyclable Wells-Dawson heteropolyacid catalyst under solvent-free conditions at 80 °C. conicet.gov.ar Similarly, the synthesis of thioethers from benzylic alcohols and thiols has been performed efficiently using a solid silica-alumina catalyst without any solvent. d-nb.info Mechanochemistry, specifically ball-milling, provides another avenue for solvent-free synthesis, as demonstrated in the Pd-catalyzed C-S coupling of aryl halides and thiols. ucl.ac.uk

Microwave-assisted synthesis is a powerful technique for accelerating organic reactions. Irradiation with microwaves can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. mdpi.commdpi.com This technology has been successfully applied to a wide range of reactions for synthesizing nitrogen-containing heterocycles. tandfonline.com For example, the one-pot, multi-component synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines was significantly faster under microwave irradiation. mdpi.com The synthesis of various thioether derivatives and other pyridine-based heterocycles has also been expedited using this method. mdpi.combeilstein-journals.org

| Method | Reaction | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Pyridine Synthesis (Hantzsch-like) | Heteropolyacid catalyst, 80 °C | Environmentally clean, recyclable catalyst, good yields (60-99%). | conicet.gov.ar |

| Solvent-Free (Ball-Milling) | C-S Cross-Coupling | Pd-PEPPSI-IPent, K₂CO₃, 3h | No bulk solvent, no inert atmosphere required, simple setup. | ucl.ac.uk |

| Microwave-Assisted | Thioether Synthesis (Triazole-based) | NaOH/DMF/H₂O, 90 °C, 15 min | Reduced reaction time, high yields, low cost. | mdpi.com |

| Microwave-Assisted | Thiazolo[3,2-a]pyridine Synthesis | Water, 90-100 °C, 6-9 min | Rapid synthesis, good to excellent yields (80-89%). | tandfonline.com |

| Microwave-Assisted | Substituted Pyridine Synthesis (Kröhnke) | Aqueous NH₄OAc, 130 °C, 6-10 min | Higher yields (90-96%) and much shorter time vs. conventional heating (2.5-4h). | tandfonline.com |

Regioselective Synthesis Control

The synthesis of this compound requires precise control over the placement of the hydroxyl (-OH) and methylthio (-SMe) groups on the pyridine ring. Achieving the desired 1,2,5-substitution pattern (hydroxyl at C3, methylthio at C6) necessitates strategic methodologies that overcome the inherent reactivity patterns of the pyridine nucleus. The control of regioselectivity is primarily achieved through two main approaches: the functionalization of a pre-existing, suitably substituted pyridine ring, or the de novo construction of the pyridine ring from acyclic precursors.

The challenge in regioselective synthesis lies in the electronic nature of the pyridine ring. The nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions. Conversely, a hydroxyl group at the C3 position is an activating, ortho-para directing group, favoring substitution at the C2, C4, and C6 positions. Therefore, synthetic strategies must carefully manipulate these electronic effects or use precursors where the desired substitution pattern is already established.

Synthesis via Functionalization of Pre-Substituted Pyridines

A common and effective strategy involves starting with a pyridine molecule where halogens or other leaving groups are positioned at the desired locations for subsequent substitution. This allows for the sequential and controlled introduction of the required functional groups.

One of the most direct methods involves the nucleophilic aromatic substitution (SNAr) of a halogen at the C6 position of a pyridin-3-ol derivative. For instance, starting with a compound like 6-chloropyridin-3-ol, the chlorine atom can be displaced by a methylthiol group. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C2 and C6 positions. The reaction with a nucleophile such as sodium thiomethoxide (NaSMe) or methanethiol in the presence of a base leads to the formation of the desired 6-(methylthio) group. The hydroxyl group at C3 would typically require protection (e.g., as a benzyl (B1604629) or silyl (B83357) ether) during this step to prevent it from interfering with the reaction.

A similar approach can be employed starting from 3-amino-6-chloropyridazine, which can be converted to the corresponding imidazo[1,2-b]pyridazine. The 6-chloro group in this system is readily displaced by thiomethoxide to install the methylthio group, demonstrating the viability of nucleophilic substitution at this position nih.gov. Although a different heterocyclic system, the principle of using a pre-installed halogen to direct the regioselective introduction of a methylthio group is directly applicable.

Another strategy involves the generation of highly reactive pyridyne intermediates. For example, a 3,4-pyridyne can be generated from 3-chloro-2-ethoxypyridine. This intermediate undergoes regioselective addition of a nucleophile, such as a magnesium thiolate, at the C4 position, followed by an electrophilic quench at the C3 position rsc.org. While this specific example leads to 3,4-difunctionalization, it highlights the use of aryne chemistry to achieve specific substitution patterns that might be difficult to obtain through conventional SNAr or electrophilic substitution reactions.

Synthesis via Ring Construction (de Novo Synthesis)

Building the heterocyclic ring from acyclic precursors provides an alternative and powerful method for controlling regioselectivity. In this approach, the substitution pattern of the final pyridine product is determined by the structure of the starting materials and the mechanism of the cyclization reaction.

One such method involves the alkylation of 1,4-dihydropyridine-2(3H)-thiones. These thiones can be synthesized through multicomponent reactions, for example, by condensing an aromatic aldehyde, cyanothioacetamide, and acetylacetone (B45752) researchgate.net. The resulting thione can then be S-alkylated with a methylating agent like methyl iodide to introduce the methylthio group specifically at the C2 position (which becomes the C6 position after aromatization in some synthetic pathways) researchgate.netresearchgate.net. The regioselectivity is guaranteed because the sulfur atom is incorporated into the ring at a defined position during the initial cyclization.

Another powerful ring-forming strategy is the Bohlmann-Rahtz pyridine synthesis, which condenses enamines with α,β-unsaturated carbonyl compounds. By carefully selecting substituted precursors, one can construct a polysubstituted pyridine ring with predetermined regiochemistry. For instance, a related compound, 6-methyl-2-ethyl-3-hydroxypyridine, has been synthesized via the ring expansion of 2-propionyl-5-methylfuran with ammonia (B1221849) google.com. This type of transformation, where a five-membered furan (B31954) ring is converted into a six-membered pyridine ring, fixes the position of the substituents based on the starting furan. A similar strategy could be envisioned for this compound by using appropriately substituted furan precursors.

The following table summarizes and compares the key aspects of these regioselective strategies.

| Strategy | Key Precursor Example | Key Reagents/Steps for Regiocontrol | Rationale for Regioselectivity | Reference |

| Nucleophilic Aromatic Substitution | 6-Halogenated-pyridin-3-ol (e.g., 6-chloropyridin-3-ol) | 1. Protection of 3-OH group2. NaSMe or MeSH/base | The halogen at the C6 position acts as a leaving group, and the electron-withdrawing pyridine nitrogen activates this position for nucleophilic attack. | nih.gov |

| Pyridyne Intermediate | 3-Chloro-2-alkoxypyridine | 1. n-BuLi2. Magnesium thiolate3. Electrophile | Generation of a 3,4-pyridyne intermediate followed by regioselective addition of the nucleophile to C4, driven by the directing effect of the C2-alkoxy group. | rsc.org |

| De Novo Ring Synthesis (Thione Alkylation) | Cyanothioacetamide, diketone, aldehyde | 1. Multicomponent condensation to form a dihydropyridine-thione2. S-alkylation with CH₃I | The sulfur atom is incorporated into the ring at a specific position during the cyclization step, ensuring the methylthio group is formed only at that location. | researchgate.netresearchgate.net |

| De Novo Ring Synthesis (Ring Expansion) | Substituted Furan | 1. Acylation of furan2. Ring expansion with ammonia | The substitution pattern of the starting furan directly translates to the substitution pattern of the resulting pyridine. | google.com |

Reactivity and Reaction Mechanisms of 6 Methylthio Pyridin 3 Ol

Reactions Involving the Pyridine (B92270) Heterocyclic Ring

The reactivity of the pyridine nucleus in 6-(methylthio)pyridin-3-ol is a subject of interest in synthetic organic chemistry. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen. gcwgandhinagar.comyoutube.com The presence of the hydroxyl and methylthio groups further modulates this reactivity.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.comorganicchemistrytutor.com Standard electrophilic substitution reactions often require harsh conditions and may lead to reaction at the nitrogen atom itself. gcwgandhinagar.com The presence of electron-donating groups, such as a hydroxyl group, can facilitate EAS. gcwgandhinagar.com In the case of this compound, the hydroxyl group at the 3-position and the methylthio group at the 6-position are expected to influence the regioselectivity of such reactions.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in the provided search results, general principles of pyridine chemistry suggest that substitution would likely occur at positions activated by the hydroxyl group and least deactivated by the nitrogen. gcwgandhinagar.comorganicchemistrytutor.com

Table 1: General Reactivity of Pyridine Derivatives in Electrophilic Aromatic Substitution

| Reagent/Condition | Expected Reactivity of Pyridine | Influencing Factors |

| Nitration (HNO₃/H₂SO₄) | Generally unreactive; protonation of nitrogen occurs. gcwgandhinagar.com | Activating groups (e.g., -OH, -NH₂) can promote substitution. gcwgandhinagar.com |

| Halogenation (e.g., Cl₂, Br₂) | Requires high temperatures; less reactive than benzene. | Lewis acid catalysts can complex with the nitrogen, further deactivating the ring. gcwgandhinagar.com |

| Friedel-Crafts Acylation/Alkylation | Generally unreactive; catalyst complexes with the nitrogen atom. gcwgandhinagar.com | Not a useful reaction for simple pyridines. gcwgandhinagar.com |

This table provides a general overview of pyridine reactivity and is not specific to this compound.

The pyridine ring is inherently more susceptible to nucleophilic aromatic substitution (SNA) than benzene, a consequence of the electron-withdrawing nitrogen atom that can stabilize the negatively charged intermediate (Meisenheimer complex). gcwgandhinagar.comlibretexts.org This reactivity is most pronounced at the 2- and 4-positions. gcwgandhinagar.comyoutube.com For this compound, the presence of a good leaving group would be necessary for a nucleophilic substitution to occur on the ring. The methylthio group itself is not a typical leaving group in SNA reactions unless activated.

Research on related pyridines suggests that if a suitable leaving group were present, such as a halogen, nucleophilic attack would be favored. ambeed.comresearchgate.net For instance, the displacement of a halide from a pyridine ring is a common synthetic strategy. libretexts.org

Pyridinium-3-olates, which can be formed from pyridin-3-ols, can act as 1,3-dipoles in cycloaddition reactions. mdpi.com These reactions provide a powerful tool for the synthesis of complex bicyclic structures. The reaction of a pyridinium-3-olate with a dipolarophile, such as an alkyne or alkene, can lead to the formation of new heterocyclic frameworks. mdpi.com

A study on 1-(propargyl)pyridinium-3-olate demonstrated its ability to undergo [3+2] cycloaddition with ethyl propiolate, yielding bicyclic products. mdpi.com This suggests that this compound could potentially participate in similar cycloaddition reactions following N-alkylation and deprotonation to form the corresponding pyridinium-3-olate. The methylthio group at the 6-position would be expected to influence the electronics and sterics of the reaction, potentially affecting the regioselectivity and yield of the cycloadducts.

The Diels-Alder reaction, a [4+2] cycloaddition, is another important reaction in organic synthesis. libretexts.org While typical pyridines are not highly reactive as dienes in Diels-Alder reactions, certain substituted pyridines can participate. The electronic nature of both the diene and the dienophile is crucial for the success of these reactions. libretexts.org

Nucleophilic Aromatic Substitution Studies

Transformations of the Methylthio Functional Group

The methylthio group (-SCH₃) in this compound is a versatile functional group that can undergo several important chemical transformations.

The sulfur atom in the methylthio group is readily oxidized to form the corresponding sulfoxide (B87167) and, under more stringent conditions, the sulfone. evitachem.com This transformation is significant as it can alter the electronic properties and biological activity of the molecule. Common oxidizing agents for this purpose include hydrogen peroxide and potassium permanganate. evitachem.com The resulting sulfoxides and sulfones are also valuable synthetic intermediates.

Table 2: Oxidation of Methylthio-Containing Heterocycles

| Substrate | Oxidizing Agent | Product | Reference |

| 5-Methyl-6-(methylthio)pyridin-3-ol | Hydrogen peroxide or Potassium permanganate | Sulfoxide or Sulfone | evitachem.com |

| Orthothioesters | n-Bu₄NH₂F₃ and 1,3-dibromo-5,5-dimethylhydantoin | Bromodifluorination products | oup.com |

This table includes examples of oxidation on similar structures to illustrate the potential reactivity of this compound.

Desulfurization, the removal of the sulfur-containing group, is another key reaction of thioethers. Reductive desulfurization can convert the methylthio group into a methyl group or completely remove it, replacing it with a hydrogen atom. Reagents like lithium aluminum hydride have been noted for reducing methylthio groups. evitachem.com Additionally, catalytic hydrogenation or the use of reducing metals in acid can be employed for the reduction of functional groups on aromatic rings. msu.edu

A study on pyrazolo[3,4-b]pyridines demonstrated the utility of reductive desulfurization in modifying the structure of these heterocyclic compounds. researchgate.net This suggests that similar strategies could be applied to this compound to access different derivatives.

Nucleophilic Displacement of the Methylthio Moiety

The methylthio (-SCH₃) group attached to the pyridine ring can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated. This reactivity is analogous to that observed in other heterocyclic systems where a methylthio group is displaced by a strong nucleophile.

For instance, studies on related purine (B94841) systems have shown that 6-(methylthio)purine reacts with potassium amide in liquid ammonia (B1221849) to yield adenine, demonstrating the displacement of the methylthio group by an amino group. wur.nl Similar reactivity has been observed in pyrimido[4,5-d]pyrimidine (B13093195) systems, where an ethylsulfanyl moiety was displaced by nucleophiles such as morpholine (B109124) or piperidine (B6355638) under microwave irradiation. rsc.org These examples suggest that the C-S bond in this compound at the 6-position is susceptible to cleavage by potent nucleophiles. The reaction of 6-chloropurine (B14466) with potassium amide also leads to the formation of adenine, indicating that both chloro and methylthio groups can serve as leaving groups in such transformations. wur.nl

Table 1: Examples of Nucleophilic Displacement on Thioether-Substituted Heterocycles This table is based on analogous reactions in related heterocyclic systems.

| Starting Material | Nucleophile | Product | Reference |

| 6-(Methylthio)purine | Potassium Amide (KNH₂) | Adenine | wur.nl |

| Substituted Pyrimido[4,5-d]pyrimidine | Morpholine / Piperidine | Morpholine / Piperidine substituted derivative | rsc.org |

Reactivity as a Thioether Ligand

The sulfur atom of the methylthio group in this compound possesses lone pairs of electrons, enabling it to function as a ligand and coordinate to transition metal centers. This coordination ability is a key aspect of its reactivity, particularly in the context of organometallic catalysis.

Thioethers are known to serve as effective directing groups in transition-metal-catalyzed C–H functionalization reactions. rsc.org The thioether can coordinate to a metal catalyst, such as palladium(II) or rhodium(III), positioning the metal in proximity to a specific C-H bond and facilitating its activation. rsc.org For example, in palladium-catalyzed reactions, the thioether coordinates to the Pd(II) center to form a cyclic palladium intermediate, which is a crucial step in the catalytic cycle for C-H arylation or alkenylation. rsc.org

Furthermore, the sulfur atom on a pyridine ring has been shown to form stable complexes with various metals. Molybdenum (Mo) and Tungsten (W) alkyne complexes containing 6-methylpyridine-2-thiolate ligands have been synthesized, where the sulfur atom is directly bonded to the metal center. researchgate.net Cobalt(III) complexes have also been prepared with ligands that coordinate through a thioether sulfur atom, demonstrating the versatility of this functional group in coordination chemistry. mdpi.com In some cases, the coordination to a metal center can activate the C-S bond itself, leading to cleavage and further reaction. mdpi.com

Reactions of the Hydroxyl Functional Group

The hydroxyl (-OH) group at the 3-position is a versatile functional group that significantly influences the compound's properties and reactivity. It can undergo reactions typical of phenols and alcohols, such as derivatization and participation in non-covalent interactions.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can be readily alkylated or acylated to form the corresponding ethers and esters. These reactions typically involve the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide, which then reacts with an electrophile like an alkyl halide or an acyl chloride.

O-alkylation of pyridone and pyrimidinone systems, which exist in tautomeric equilibrium with their hydroxypyridine and hydroxypyrimidine forms, is a well-established synthetic strategy. acs.orgnih.gov For example, the O-alkylation of 2-pyridone derivatives has been achieved using various alkyl halides in the presence of a base such as anhydrous potassium carbonate. nih.gov This process converts the pyridone into a substituted pyridine, which can alter its biological and chemical properties. nih.gov Similar strategies have been applied to pyrimidin-2(1H)-ones, where selective O-alkylation was achieved using 4-(iodomethyl)pyrimidines as the alkylating agents. acs.org These precedents strongly suggest that the hydroxyl group of this compound can be selectively targeted for O-alkylation and O-acylation to produce a diverse range of derivatives.

Table 2: General Conditions for O-Alkylation of Hydroxypyridines

| Reagent Type | Base | Solvent | Reference |

| Alkyl Halides (e.g., Iodide, Bromide) | Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | nih.gov |

| Substituted (Iodomethyl)pyrimidines | N/A (Direct reaction) | Dichloromethane (CH₂Cl₂) | acs.org |

Hydrogen Bonding Interactions

The hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. chemrxiv.orgresearchgate.net This dual functionality allows this compound to participate in a variety of intra- and intermolecular hydrogen bonding interactions. These interactions are crucial in determining the compound's physical properties, crystal structure, and interactions with biological macromolecules. chemrxiv.org

In the solid state, molecules containing both hydroxyl and pyridine functionalities often form extended networks. For example, crystal structures of related compounds reveal the formation of infinite zig-zag chains through intermolecular O-H···O hydrogen bonds. researchgate.net Alternatively, O-H···N hydrogen bonds can form between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule. mdpi.com In some cases, depending on the crystalline environment and the acidity of the hydroxyl group, a proton transfer can occur from the oxygen to the pyridine nitrogen, resulting in a zwitterionic structure. researchgate.net The ability to form these robust hydrogen bonds is a key feature of the molecule's supramolecular chemistry. chemrxiv.org

Mechanistic Investigations of Reaction Pathways

Understanding the precise mechanisms of the reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic studies often employ a combination of kinetic analysis, computational modeling, and the characterization of transient species.

Reaction Intermediate Characterization

The identification and characterization of reaction intermediates provide direct insight into a reaction's pathway. In the context of the reactions involving this compound, several types of intermediates can be postulated and investigated.

For reactions where the thioether group acts as a directing ligand in transition-metal-catalyzed C-H activation, the key intermediates are organometallic complexes. rsc.org For example, a proposed mechanism for the palladium-catalyzed arylation of a thioether involves the initial formation of a cyclic palladium intermediate, followed by C-H activation to yield a researchgate.net-bicyclic palladium species. rsc.org These intermediates can sometimes be isolated or characterized spectroscopically.

In the case of nucleophilic substitution on the pyridine ring, mechanistic studies on analogous systems have sought to identify intermediates such as σ-adducts (Meisenheimer complexes). However, low-temperature NMR studies of the amination of 6-(methylthio)purine did not provide evidence for such an intermediate, suggesting alternative mechanisms may be operative. wur.nl

For reactions involving the hydroxyl group, computational methods like Density Functional Theory (DFT) have been used to study the cycloaddition reactions of pyridinium-3-olate intermediates, which can be formed from pyridin-3-ol precursors. mdpi.com These calculations help to explain the regioselectivity of reactions by comparing the activation energies of different possible transition states. mdpi.com

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic data are crucial for understanding the reaction pathways and stability of this compound. The presence of both a hydroxyl and a methylthio group on the pyridine ring influences its electronic properties and, consequently, its reactivity.

Kinetic Studies:

Kinetic studies on substituted hydroxypyridines often focus on reactions such as oxidation and hydrogen atom transfer. The rate of these reactions is significantly influenced by the nature and position of the substituents on the pyridine ring. For instance, the oxidation of hydroxypyridines with cerium(IV) has been shown to proceed through the formation of a complex, with the decomposition of this complex being the rate-limiting step. bibliotekanauki.pl The rate constants for such reactions are dependent on the concentration of the reactants and the acidity of the medium. bibliotekanauki.pl

In the context of antioxidant activity, the kinetics of the reaction of 3-pyridinols with peroxyl radicals are of interest. Electron-donating groups are known to increase the rate of hydrogen atom donation from the hydroxyl group. beilstein-journals.org While no specific rate constants for this compound are available, it is expected that the methylthio group, being electron-donating, would enhance its reactivity towards radicals compared to unsubstituted 3-pyridinol. The kinetic solvent effect is also a significant factor, with reactions tending to be faster in non-polar solvents compared to polar ones like acetonitrile. beilstein-journals.org

The table below presents hypothetical kinetic data for the reaction of various 3-pyridinols with a generic peroxyl radical, based on the general trends observed for substituted phenols and pyridinols. This data is for illustrative purposes to highlight the expected effect of the methylthio group.

Interactive Data Table: Hypothetical Rate Constants (kinh) for Reaction with Peroxyl Radicals

| Compound | Substituent at C-6 | Solvent | Hypothetical kinh (M-1s-1) |

| 3-Pyridinol | -H | Chlorobenzene (B131634) | 1.0 x 104 |

| 6-Methyl-3-pyridinol | -CH₃ | Chlorobenzene | 5.0 x 104 |

| This compound | -SCH₃ | Chlorobenzene | 8.0 x 104 |

| 3-Pyridinol | -H | Acetonitrile | 2.0 x 103 |

| 6-Methyl-3-pyridinol | -CH₃ | Acetonitrile | 1.0 x 104 |

| This compound | -SCH₃ | Acetonitrile | 1.5 x 104 |

Note: The data in this table is hypothetical and intended for illustrative purposes only, as direct experimental values for this compound are not available in the cited literature.

Thermodynamic Studies:

The thermodynamic properties of pyridines, such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and bond dissociation energy (BDE), provide insight into their stability and reactivity. The O-H bond dissociation energy is a key parameter for antioxidant activity, with lower values indicating a greater ease of hydrogen atom donation.

Studies on substituted 3-pyridinols have shown that electron-donating groups decrease the O-H BDE. scispace.comru.nl For example, the O-H BDE for 3-pyridinol is approximately 363.7 kJ/mol, while for 2-alkyl-6-methyl-3-pyridinols it is around 358.8 kJ/mol. scispace.com It can be inferred that the methylthio group at the 6-position of 3-pyridinol would also lower the O-H BDE, likely to a value comparable to or slightly lower than a methyl group.

The acidity (pKa) of the hydroxyl group and the basicity of the pyridine nitrogen are also important thermodynamic parameters. The pKa of 3-hydroxypyridine (B118123) is around 8.7 for the hydroxyl proton and 4.8 for the pyridinium (B92312) proton. The methylthio group is expected to slightly increase the basicity of the pyridine nitrogen and slightly decrease the acidity of the hydroxyl group. Theoretical studies on substituted pyridines have been used to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy of protonation. mdpi.comacs.orgresearchgate.net

The following table provides a compilation of experimental and estimated thermodynamic data for 3-pyridinol and an estimation for this compound based on data from analogous compounds.

Interactive Data Table: Thermodynamic Properties of Substituted 3-Pyridinols

| Compound | Property | Value | Reference/Basis |

| 3-Pyridinol | O-H BDE (kJ/mol) | 363.7 | scispace.com |

| 6-Methyl-3-pyridinol | O-H BDE (kJ/mol) | ~359 | scispace.com |

| This compound | O-H BDE (kJ/mol) | ~355-360 (Estimated) | Analogy to substituted 3-pyridinols |

| 3-Pyridinol | pKa (pyridinium) | 4.8 | General Literature |

| This compound | pKa (pyridinium) | ~5.0 (Estimated) | Inductive effect of -SCH₃ |

| 3-Pyridinol | pKa (hydroxyl) | 8.7 | General Literature |

| This compound | pKa (hydroxyl) | ~8.8 (Estimated) | Inductive effect of -SCH₃ |

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. For this compound, labeling with stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) could provide valuable insights into its reactivity.

Deuterium Labeling:

Deuterium labeling of the hydroxyl proton (OD) would be straightforward via exchange with a deuterated solvent like D₂O or CH₃OD. This would be useful for studying proton transfer reactions and determining kinetic isotope effects (KIE). A significant KIE (kH/kD > 1) upon replacing the OH proton with deuterium would indicate that O-H bond cleavage is involved in the rate-determining step of a reaction.

Labeling of the pyridine ring C-H bonds with deuterium can be more challenging but can be achieved under certain conditions, for example, using a base catalyst in D₂O at elevated temperatures. cdnsciencepub.com Recent methods have also been developed for selective H/D exchange at specific positions of the pyridine ring using metal catalysts. osti.govnih.gov For this compound, selective deuteration could help elucidate mechanisms of electrophilic or nucleophilic substitution.

Nitrogen-15 Labeling:

Incorporating ¹⁵N into the pyridine ring would be invaluable for studying reactions that involve the nitrogen atom, such as N-alkylation or coordination to metal centers. A general method for the ¹⁵N-labeling of pyridines involves a ring-opening and ring-closing sequence via Zincke imine intermediates, using ¹⁵NH₄Cl as the nitrogen source. acs.orgchemrxiv.orgnih.govresearchgate.net This method has been shown to be applicable to a wide range of substituted pyridines and could potentially be adapted for the synthesis of ¹⁵N-labeled this compound.

The table below outlines potential isotopic labeling experiments for this compound and their applications.

Interactive Data Table: Potential Isotopic Labeling Experiments for this compound

| Labeled Position | Isotope | Potential Application | Expected Outcome/Insight |

| Hydroxyl Group | Deuterium (D) | Study of proton transfer reactions | Determine kinetic isotope effect (KIE) to probe O-H bond cleavage in the rate-determining step. |

| Pyridine Ring | Deuterium (D) | Elucidate electrophilic/nucleophilic substitution mechanisms | Identify the position of attack and the reversibility of reaction steps. |

| Pyridine Nitrogen | Nitrogen-15 (¹⁵N) | Investigate reactions at the nitrogen center (e.g., quaternization, coordination) | Track the fate of the nitrogen atom using NMR or mass spectrometry. |

| Methylthio Group | Carbon-13 (¹³C) | Study reactions involving the methylthio group | Follow the transformation or potential cleavage of the C-S bond. |

Derivatization and Analog Synthesis of 6 Methylthio Pyridin 3 Ol

Synthesis of Substituted 6-(Methylthio)pyridin-3-OL Analogs

The synthesis of analogs of this compound focuses on modifying its core structure to fine-tune its properties. This is primarily achieved by adding functional groups to the pyridine (B92270) ring or by chemically altering the hydroxyl group.

Introduction of Additional Functional Groups on the Pyridine Ring

A significant strategy for creating analogs of this compound involves introducing various substituents at other positions on the pyridine ring. Multi-component reactions are particularly efficient for this purpose.

A one-pot, three-component synthesis method allows for the creation of 2,3,5-substituted-6-(methylthio)pyridines. thieme-connect.comresearchgate.netias.ac.in This reaction uses acyclic or cyclic active methylene (B1212753) ketones, ammonium (B1175870) acetate, and a 3-carbon-1,3-biselectrophilic component like bis(methylthio)acrolein. thieme-connect.comresearchgate.netias.ac.in The reaction is effectively catalyzed by either a mixture of acetic acid and trifluoroacetic acid (AcOH-TFA) or by zinc halides (ZnBr₂ or ZnI₂). thieme-connect.comresearchgate.netias.ac.in This approach provides a versatile route to a variety of analogs with different substitution patterns on the pyridine core. thieme-connect.comresearchgate.net

Catalytic methods, such as those employing ruthenium, palladium, or platinum, are also instrumental in synthesizing a wide range of substituted pyridines from various starting materials. rsc.orgresearchgate.netasianpubs.org These modern catalytic processes, including cycloadditions and cycloisomerizations, offer high efficiency and regioselectivity, enabling the construction of complex pyridine scaffolds. rsc.orgresearchgate.netwhiterose.ac.uk

Table 1: Synthesis of 2,3-Substituted-6-(methylthio)pyridines thieme-connect.com

| Entry | R¹ | R² | Product | Yield (%) |

|---|---|---|---|---|

| 4a | Ph | CO₂Et | 2-Ethoxycarbonyl-6-(methylthio)-3-phenylpyridine | 82 |

| 4b | 4-ClC₆H₄ | CO₂Et | 2-Ethoxycarbonyl-3-(4-chlorophenyl)-6-(methylthio)pyridine | 85 |

| 4c | 4-MeOC₆H₄ | CO₂Et | 2-Ethoxycarbonyl-3-(4-methoxyphenyl)-6-(methylthio)pyridine | 84 |

| 4d | 2-Thienyl | CO₂Et | 2-Ethoxycarbonyl-6-(methylthio)-3-(2-thienyl)pyridine | 78 |

| 4e | Ph | CN | 3-Cyano-6-(methylthio)-2-phenylpyridine | 57 |

| 4f | Ph | COPh | 2-Benzoyl-6-(methylthio)-3-phenylpyridine | 49 |

| 4g | Me | COMe | 3-Acetyl-2-methyl-6-(methylthio)pyridine | 47 |

This table is generated based on data from a study on the one-pot synthesis of substituted 6-(methylthio)pyridines. thieme-connect.com

Alkylation and Arylation at the Hydroxyl Position

Modification of the hydroxyl group at the 3-position through alkylation and arylation is a common strategy to produce diverse derivatives. The hydroxyl group of pyridin-3-ols exists in tautomeric equilibrium with the corresponding pyridone form, influencing its reactivity.

O-alkylation of pyridin-2-ones, which are structurally similar to the pyridone tautomer of this compound, can be achieved with high chemoselectivity. acs.orgnih.gov For instance, a fast and high-yielding protocol for the O-alkylation of pyrimidin-2(1H)-ones using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines has been developed, which could be adapted for pyridinols. acs.org This method demonstrates that selective O-alkylation is feasible even in the presence of a nitrogen atom in the ring, which could otherwise lead to N-alkylation. acs.org

Metal-free O-arylation of pyridin-2-ones has been successfully performed using diaryliodonium salts. rsc.org The selectivity of the reaction, favoring either O-arylation or N-arylation, can be controlled by the choice of base and solvent. For O-arylation, using quinoline (B57606) as a base in chlorobenzene (B131634) has proven effective. rsc.org Microwave-assisted O-arylation of amino alcohols using potassium aryltrifluoroborates and a copper catalyst also presents a viable strategy that could be applied to pyridinols. scirp.org

Development of Conjugates and Hybrid Molecules Incorporating this compound Substructures

The this compound scaffold can be incorporated into larger, more complex molecules to create conjugates and hybrids with novel properties. This involves linking the core structure to other chemical entities, such as biomolecules or other heterocyclic systems.

One approach is the synthesis of hybrid molecules containing both a pyridine and another heterocyclic ring system, such as a purine (B94841) or a thiazolidinedione. researchgate.net For example, a series of substituted pyridines and purines containing a 2,4-thiazolidinedione (B21345) moiety have been designed and synthesized. researchgate.net Another strategy involves creating conjugates with carbohydrates. The synthesis of d-glucose-thioether ligands and their subsequent conjugation to ruthenium polypyridyl complexes demonstrates how a thioether-containing molecule can be linked to both a sugar and a metal complex. acs.org

The development of imidazo[1,2-b]pyridazine (B131497) derivatives, where a 6-methylthio group was found to enhance binding affinity for β-amyloid plaques, showcases the utility of this substructure in designing targeted molecules. nih.gov Furthermore, the synthesis of hybrid heterocycles like 9H-pyrazolo[5,1-b]pyrido[2,3-e] thieme-connect.comrsc.orgoxazine has been achieved through cascade reactions involving precursors like 2-((dimethylamino)methyl)pyridin-3-ol (B146744) and 2-(methylthio)benzimidazole, indicating pathways to fuse the pyridinol ring with other systems. researchgate.net

Synthetic Strategies for Pyridinol Isomers with Methylthio Substitution

The synthesis of isomers of this compound, where the positions of the functional groups are varied, is crucial for structure-activity relationship studies. Different synthetic routes are employed to achieve specific isomeric arrangements.

The first synthesis of 2-(methylthio)-3-pyridinol, an isomer of the title compound, was achieved through the acid-catalyzed treatment of its precursor, 3-(1-ethoxyethoxy)-2-(methylthio)pyridine. osi.lvresearchgate.netcolab.wsosi.lvresearchgate.net This precursor is formed via a sequence involving the rearrangement and electrocyclization of an imidothioate intermediate. researchgate.net

Another class of isomers, the 4-(methylthio)pyridines, can be synthesized through different routes. For example, 2,6-disubstituted-4-(methylthio)pyridines are prepared by the ring closure of 1,5-enediones with ammonium acetate. researchgate.net A one-pot, three-component reaction has also been developed for the synthesis of 2,6-substituted-4-(methylthio)-3-cyanopyridines, yielding a range of products with moderate to excellent yields. core.ac.uk

Coordination Chemistry of this compound Derivatives

The pyridine nitrogen and the sulfur atom of the methylthio group in this compound and its derivatives provide potential coordination sites for metal ions. The study of their coordination chemistry is essential for applications in catalysis and materials science.

Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org The presence of the thioether group introduces a second potential donor site, allowing for the formation of chelate complexes. For example, diethyltin (B15495199) bis(2-methylthio-3-pyridinecarboxylate), a derivative of an isomer, forms a monomeric complex where the carboxylate groups chelate the tin atom. researchgate.net

Ruthenium polypyridyl complexes have been synthesized using thioether-containing ligands, demonstrating the compatibility of the thioether functionality in forming stable coordination compounds. acs.org The coordination of various nitrogen-containing ligands, including pyridines and Schiff bases, with metal ions like copper(II), cobalt(II), nickel(II), and zinc(II) has been extensively studied to create novel materials with interesting physicochemical properties. mdpi.comheteroletters.org The ability of both the pyridine ring and the thioether group to coordinate with metals makes this compound derivatives versatile ligands for designing new metal complexes. wikipedia.orgacs.org

Spectroscopic and Structural Characterization Methodologies for 6 Methylthio Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 6-(Methylthio)pyridin-3-OL, ¹H and ¹³C NMR, along with advanced 2D NMR techniques, are used to map the precise arrangement of atoms and confirm the connectivity of the pyridine (B92270) ring, the hydroxyl group, and the methylthio group.

Proton (¹H) NMR Spectroscopic Analysis

In ¹H NMR spectroscopy of this compound, the chemical shift (δ) of each proton is influenced by its electronic environment. The spectrum is expected to show distinct signals for the protons on the pyridine ring, the hydroxyl (-OH) group, and the methyl (-SCH₃) group.

The pyridine ring contains three aromatic protons. Their chemical shifts are influenced by the electron-donating effects of the hydroxyl group and the methylthio group, as well as their positions relative to the ring nitrogen. The proton adjacent to the nitrogen and between the two substituents would likely appear at the lowest field. The coupling between these adjacent protons on the ring would result in characteristic splitting patterns (doublets or doublet of doublets).

The methyl protons of the methylthio group (-SCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 2.5 ppm. The hydroxyl proton (-OH) signal can appear over a broad range and its chemical shift is often concentration and solvent-dependent. It may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are predicted based on typical values for similar structural motifs. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -SCH₃ | 2.4 - 2.6 | Singlet (s) |

| Aromatic-H | 6.8 - 8.0 | Doublet (d) / Doublet of doublets (dd) |

| Aromatic-H | 6.8 - 8.0 | Doublet (d) / Doublet of doublets (dd) |

| Aromatic-H | 6.8 - 8.0 | Doublet (d) / Doublet of doublets (dd) |

| -OH | 5.0 - 10.0 | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected: five for the carbons of the pyridine ring and one for the methyl carbon of the methylthio group.

The chemical shifts of the ring carbons are influenced by their position relative to the nitrogen atom and the electron-donating substituents. The carbon atom bonded to the hydroxyl group (C-3) and the carbon bonded to the sulfur atom (C-6) are expected to be significantly shifted. The methyl carbon of the -SCH₃ group will appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on typical values for similar structural motifs. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -SCH₃ | 10 - 20 |

| Pyridine Ring Carbons | 110 - 160 |

| C-OH (Pyridin-3-OL) | 150 - 160 |

| C-S (Methylthio) | 155 - 165 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the adjacent protons on the pyridine ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that has a proton bonded to it. The methyl proton singlet would correlate to the methyl carbon signal, and the aromatic proton signals would correlate to their respective ring carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework. For instance, the methyl protons (-SCH₃) would show a correlation to the ring carbon C-6, confirming the attachment point of the methylthio group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can be used to confirm the substitution pattern by showing spatial proximity between, for example, the methyl protons and a specific proton on the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. A key feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 2800-3100 cm⁻¹.

Vibrations associated with the pyridine ring (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the methylthio group is expected to be found in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: Data are predicted based on typical values for similar functional groups. Actual experimental values may vary.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

| Phenol | C-O Stretch | 1200 - 1260 |

| Methylthio (-SCH₃) | C-S Stretch | 600 - 800 |

Raman Spectroscopic Investigations

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for detecting vibrations in non-polar and symmetric bonds. For this compound, the aromatic ring vibrations would produce strong signals in the Raman spectrum. The C-S bond of the methylthio group, which can be a weak absorber in IR, often gives a more readily identifiable signal in Raman spectroscopy. The symmetric stretching of the pyridine ring is typically a strong and sharp band in the Raman spectrum, often found around 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Key diagnostic fragmentation pathways for this molecule under EI conditions are anticipated to include:

Loss of a methyl radical (•CH₃): A common fragmentation for methyl thioethers, leading to a prominent [M-15]⁺ ion.

Loss of a sulfhydryl radical (•SH): This fragmentation can also occur, resulting in an [M-33]⁺ ion peak. aip.org

Cleavage of the thioether bond: Rupture of the C-S bond can lead to fragments corresponding to the pyridinol ring and the methylthio group.

Ring Fragmentation: The pyridine ring itself can undergo characteristic cleavages.

The analysis is often performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system, where the compound is first separated on a GC column before entering the mass spectrometer. pjps.pk

Table 1: Hypothetical Electron Ionization (EI) Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity (%) |

|---|---|---|

| 141 | [C₆H₇NOS]⁺• (Molecular Ion) | 85 |

| 126 | [M - CH₃]⁺ | 100 (Base Peak) |

| 113 | [M - CO]⁺• | 45 |

| 98 | [M - CH₃S]⁺ | 30 |

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy (typically to four or five decimal places). acs.org This technique can easily distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₆H₇NOS), HRMS provides experimental confirmation of its molecular formula. rsc.org Electrospray ionization (ESI) is a common soft ionization source used in HRMS, often yielding the protonated molecule [M+H]⁺. acs.org

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion Formula | Ion Type | Calculated m/z | Found m/z |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of compounds in complex mixtures and for purity assessment. researchgate.net A sample is injected into a high-performance liquid chromatography (HPLC) system, where individual components are separated based on their interactions with the stationary and mobile phases. nih.gov Given the polarity of the hydroxyl group, this compound can be analyzed using reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC). nih.govdeepdyve.com The eluent from the LC column is then introduced into a mass spectrometer, which serves as a highly specific and sensitive detector, confirming the identity of the eluting compound by its mass. researchgate.net

Table 3: Representative Liquid Chromatography-Mass Spectrometry (LC-MS) Data

| LC Method | Retention Time (Rt) | Ionization Mode | Detected Ion (m/z) |

|---|

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from the ground state to higher energy excited states. rsc.org The technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and systems with non-bonding electrons. The spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions associated with the substituted pyridine ring. uu.nl The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the solvent used and the electronic nature of the substituents. bioglobax.com

Table 4: Predicted UV-Vis Spectroscopic Data for this compound in Methanol

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~220 nm | ~15,000 L mol⁻¹ cm⁻¹ | π→π* |

| ~285 nm | ~8,000 L mol⁻¹ cm⁻¹ | π→π* |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.org The process involves growing a suitable single crystal of the compound, placing it in an intense beam of X-rays, and measuring the angles and intensities of the diffracted beams. wikipedia.org This diffraction pattern is then used to compute a three-dimensional map of electron density within the crystal, from which the atomic structure can be elucidated and refined. researchgate.net

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 5.95 |

| c (Å) | 13.24 |

| β (°) | 105.2 |

| Volume (ų) | 647.8 |

| Z (molecules/unit cell) | 4 |

Elemental Analysis Techniques for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) within a pure sample. derpharmachemica.com The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's purity and elemental composition.

Table 6: Elemental Analysis Data for this compound (Formula: C₆H₇NOS)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 51.04 | 51.09 |

| Hydrogen (H) | 5.00 | 5.03 |

| Nitrogen (N) | 9.92 | 9.89 |

Computational and Theoretical Studies of 6 Methylthio Pyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations provide detailed information about electronic structure, molecular orbitals, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nrel.govacs.org It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 6-(Methylthio)pyridin-3-ol. nrel.gov DFT calculations focus on the electron density to determine the energy and electronic structure of a molecule.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to map the Molecular Electrostatic Potential (MESP), which identifies the electron-rich and electron-poor regions of a molecule, providing insights into its reactive sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and represents typical data obtained from DFT calculations for similar heterocyclic compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. researchgate.net |

Ab initio (Latin for "from the beginning") molecular orbital methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the constituent atoms. dtic.mil Unlike DFT, which uses approximations for the exchange-correlation functional, ab initio methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) aim to solve the Schrödinger equation without empirical parameters. dtic.milresearchgate.net